molecular formula C9H6ClNO B3050196 Quinoline, 2-chloro-, 1-oxide CAS No. 2423-68-9

Quinoline, 2-chloro-, 1-oxide

Cat. No.: B3050196
CAS No.: 2423-68-9
M. Wt: 179.6 g/mol
InChI Key: SSVVALKTXQOZNA-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-, 1-oxide is a derivative of quinoline, an aromatic nitrogen compound with a fused benzene and pyridine ring structure. This compound is characterized by the presence of a chlorine atom at the second position and an oxide group at the first position of the quinoline ring. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-chloro-, 1-oxide typically involves the chlorination of quinoline N-oxide. One common method is the reaction of quinoline N-oxide with sulfuryl chloride (SO₂Cl₂), which yields 2-chloroquinoline N-oxide . The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position.

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process involves the use of sulfuryl chloride or other chlorinating agents in the presence of catalysts to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The chlorine atom at the second position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while substitution reactions can produce various 2-substituted quinoline derivatives.

Scientific Research Applications

Quinoline, 2-chloro-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Quinoline derivatives are explored for their potential therapeutic applications, such as anticancer and antimalarial agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline, 2-chloro-, 1-oxide involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. For instance, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline N-oxide: The parent compound without the chlorine substitution.

    2-Chloroquinoline: Lacks the oxide group at the first position.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness

Quinoline, 2-chloro-, 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVALKTXQOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482162
Record name Quinoline, 2-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-68-9
Record name Quinoline, 2-chloro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2423-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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